2-Cyanatoethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanatoethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H9NO3. It is known for its unique structure, which includes a cyanate group and a methylprop-2-enoate moiety. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyanatoethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-cyanatoethanol with 2-methylprop-2-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanatoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
2-Cyanatoethyl 2-methylprop-2-enoate is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2-cyanatoethyl 2-methylprop-2-enoate involves its reactivity with various functional groups. The cyanate group can form stable linkages with nucleophiles, while the methylprop-2-enoate moiety participates in polymerization reactions. These interactions enable the compound to exert its effects in different applications, targeting molecular pathways involved in material synthesis and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Isocyanatoethyl methacrylate: Similar in structure but contains an isocyanate group instead of a cyanate group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of a cyanate group, used in similar applications.
Uniqueness: 2-Cyanatoethyl 2-methylprop-2-enoate is unique due to its combination of a cyanate group and a methylprop-2-enoate moiety, which provides distinct reactivity and functional properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
119845-72-6 |
---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-cyanatoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-6(2)7(9)11-4-3-10-5-8/h1,3-4H2,2H3 |
InChI-Schlüssel |
RAURIJBUROUQRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.